molecular formula C8H16O2 B2581416 2-Methyl-2-(oxolan-3-yl)propan-1-ol CAS No. 2098112-97-9

2-Methyl-2-(oxolan-3-yl)propan-1-ol

Cat. No.: B2581416
CAS No.: 2098112-97-9
M. Wt: 144.214
InChI Key: MIJFZNUNQMPJGG-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21144 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-3-yl)propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring-opening to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

2-Methyl-2-(oxolan-3-yl)propan-1-ol is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. It can also undergo oxidation and reduction reactions, where it either gains or loses electrons, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(oxolan-3-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

2-methyl-2-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,6-9)7-3-4-10-5-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFZNUNQMPJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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